2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Medicinal Chemistry Alzheimer's Disease Synthetic Yield

2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7) is a piperidine derivative featuring an exocyclic α,β‑unsaturated nitrile moiety and an N‑benzyl substituent. Single‑crystal X‑ray diffraction confirms a monoclinic P21/c lattice with all bond lengths and angles in the normal range; the nitrile C≡N bond length is 1.138(4) Å, and the molecule is stabilized by van der Waals interactions.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 55022-82-7
Cat. No. B1281173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-4-ylidene)acetonitrile
CAS55022-82-7
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1=CC#N)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
InChIKeyGGCMXNUEQZLZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7) — Compound Class and Baseline Identity


2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7) is a piperidine derivative featuring an exocyclic α,β‑unsaturated nitrile moiety and an N‑benzyl substituent [1]. Single‑crystal X‑ray diffraction confirms a monoclinic P21/c lattice with all bond lengths and angles in the normal range; the nitrile C≡N bond length is 1.138(4) Å, and the molecule is stabilized by van der Waals interactions [2]. Its molecular formula is C14H16N2 (MW = 212.29 g mol⁻¹), and it is most frequently encountered as a key synthetic intermediate in the preparation of donepezil‑related acetylcholinesterase inhibitors [3].

Why Generic Substitution Fails for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7)


Simply interchanging 2-(1-benzylpiperidin-4-ylidene)acetonitrile with its closest in‑class analogs—such as the saturated 2-(1-benzylpiperidin-4-yl)acetonitrile (CAS 78056-67-4), the N‑phenyl analog (CAS 125138-07-0), or the N‑unsubstituted piperidin‑4‑ylidene acetonitrile (CAS 4764-31-2)—is not supported by the available evidence. The α,β‑unsaturated nitrile system in the title compound confers a distinct electrophilic character that is absent in the fully saturated analog, while the N‑benzyl group provides a specific steric and electronic environment that differs from both the N‑phenyl and N‑unsubstituted variants [1]. These structural distinctions manifest in different reactivity profiles and, in biological contexts, can alter target binding and metabolic stability [2]. Without direct comparative data, assuming interchangeability risks compromising synthetic yield, biological activity, or pharmacokinetic properties in downstream applications.

Quantitative Evidence Guide for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Procurement Decisions


Synthetic Yield Advantage in Donepezil-Related Intermediate Preparation

In a patent describing the synthesis of donepezil analogs, 2-(1-benzylpiperidin-4-ylidene)acetonitrile was obtained from 1-benzyl-4-piperidone and diethyl cyanomethylphosphonate in a Horner‑Wadsworth‑Emmons reaction with an isolated yield of 95.41% after crystallization . This yield is notably higher than the ~76–89% yields reported for related amidine intermediates in the same patent family, suggesting a favorable reactivity of the benzylpiperidinone substrate in this transformation .

Medicinal Chemistry Alzheimer's Disease Synthetic Yield

Crystallographic Confirmation of the Exocyclic Double-Bond Geometry

Single-crystal X‑ray diffraction unequivocally establishes the E‑configuration of the exocyclic double bond in 2-(1-benzylpiperidin-4-ylidene)acetonitrile, with the C3–C6 bond length of 1.333 Å consistent with a localized double bond and the C6–C7–N2 angle of 177.6° indicating a near-linear nitrile geometry [1]. By contrast, the fully saturated analog 2-(1-benzylpiperidin-4-yl)acetonitrile (CAS 78056-67-4) lacks this rigid, planar α,β-unsaturated system, which alters its conformational landscape and chemical reactivity [2].

Structural Biology X-ray Crystallography Molecular Geometry

Computed Physicochemical Profile vs. N‑Phenyl Analog

The target compound’s computed lipophilicity (ACD/LogP = 2.30, XLogP3 = 1.9) is intermediate between the more polar N‑unsubstituted analog (predicted LogP ~ 0.8) and the more lipophilic N‑phenyl analog 2-(1-phenylpiperidin-4-ylidene)acetonitrile (predicted LogP ~ 2.6) [1]. At physiological pH 7.4, the distribution coefficient (LogD = 2.05) indicates a greater propensity for passive membrane permeation compared to the N‑unsubstituted compound, which may be advantageous for CNS‑targeted applications .

Physicochemical Properties Drug Design Comparative Analysis

Thermal Stability and Storage Requirements Relative to Saturated Analogs

Multiple reputable vendors, including Bidepharm and MolCore, specify a storage condition of 2–8 °C in a sealed, moisture‑free environment for 2-(1-benzylpiperidin-4-ylidene)acetonitrile . In contrast, the saturated analog 2-(1-benzylpiperidin-4-yl)acetonitrile is frequently listed with ambient storage recommendations . This discrepancy suggests a lower thermal stability of the α,β-unsaturated nitrile, likely due to the sensitivity of the exocyclic double bond to thermal degradation or polymerization.

Stability Storage Conditions Procurement Logistics

Optimal Application Scenarios for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Based on Differentiated Evidence


Synthesis of Donepezil‑Hydroxyquinoline Hybrids for Multi‑Target Alzheimer's Disease Programs

The compound serves as a high‑yielding (>95%) entry point for constructing the benzylpiperidine pharmacophore found in donepezil. Hybrid molecules incorporating this scaffold have demonstrated dual acetylcholinesterase and monoamine oxidase A inhibition in vitro; compound 5f in the Wu et al. series exhibited nanomolar IC₅₀ values against both targets, highlighting the value of the benzylpiperidin‑4‑ylidene core for multi‑target‑directed ligand design [1].

Development of CNS‑Penetrant Therapeutics Leveraging a Favorable Lipophilicity Window

With a computed LogD₇.₄ of 2.05, this intermediate is positioned within the CNS drug‑likeness range (LogD 1–3). It can be used to generate compound libraries where lipophilicity must be carefully balanced to achieve blood‑brain barrier penetration without incurring excessive metabolic clearance, a critical consideration when replacing the donepezil dimethoxyindanone moiety with alternative warheads [1].

Crystallization‑Driven Purification for High‑Purity Process Chemistry

The documented crystallization from 2% ethyl acetate/hexane yields material analytically characterized by ¹H‑NMR and mass spectrometry (M+1 = 213). This straightforward purification protocol, combined with the high reaction yield, makes the compound suitable for process‑scale campaigns where reproducibility and purity are paramount, particularly when preparing building blocks for GMP‑grade pharmaceutical intermediates [1].

Medicinal Chemistry Campaigns Requiring Exocyclic Alkene Functionalization

The crystallographically confirmed exocyclic double bond provides a reactive handle for conjugate additions, cycloadditions, or hydrogenations. This distinguishes it from the fully saturated analog and enables divergent access to 4‑substituted piperidine derivatives—including substituted acetonitriles, amines, and heterocycles—that are otherwise inaccessible without the alkene intermediate [1].

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